4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(4-methoxyphenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring, a pyrazolopyrimidine moiety, and a methoxyphenyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps, including nucleophilic substitution and oxidation reactions. One common synthetic route starts with the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form the main substrate. This is followed by an oxidation reaction using glacial acetic acid to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like glacial acetic acid.
Nucleophilic Substitution: This reaction is crucial in the initial synthesis steps.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Glacial acetic acid is commonly used.
Nucleophilic Substitution: Reagents like 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine are used.
Reduction: Various reducing agents can be employed depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
1-(4-methoxyphenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. For instance, it acts as an acetylcholinesterase inhibitor, which increases acetylcholine levels in the brain, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine moieties but lacks the pyrazolopyrimidine group.
4-(3-chlorophenyl)piperazine: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
1-(4-methylphenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine: Similar structure but with a methylphenyl group instead of a methoxyphenyl group.
Uniqueness
The uniqueness of 1-(4-methoxyphenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine lies in its combined structural features, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the pyrazolopyrimidine moiety, in particular, enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C17H20N6O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H20N6O/c1-21-16-15(11-20-21)17(19-12-18-16)23-9-7-22(8-10-23)13-3-5-14(24-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
SISUWJRXRWBAAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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